2-(cyclopentyloxy)-N-(3-(difluoromethoxy)phenyl)isonicotinamide
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Overview
Description
2-(cyclopentyloxy)-N-(3-(difluoromethoxy)phenyl)isonicotinamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentyloxy group, a difluoromethoxy phenyl group, and an isonicotinamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentyloxy)-N-(3-(difluoromethoxy)phenyl)isonicotinamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the nucleophilic substitution reaction where the cyclopentyloxy group is introduced to the isonicotinamide core. The difluoromethoxy phenyl group is then attached through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentyloxy)-N-(3-(difluoromethoxy)phenyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties and applications.
Scientific Research Applications
2-(cyclopentyloxy)-N-(3-(difluoromethoxy)phenyl)isonicotinamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological targets.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(cyclopentyloxy)-N-(3-(difluoromethoxy)phenyl)isonicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(cyclopentyloxy)-N-(3-(trifluoromethoxy)phenyl)isonicotinamide
- 2-(cyclopentyloxy)-N-(3-(methoxy)phenyl)isonicotinamide
- 2-(cyclopentyloxy)-N-(3-(chloromethoxy)phenyl)isonicotinamide
Uniqueness
2-(cyclopentyloxy)-N-(3-(difluoromethoxy)phenyl)isonicotinamide is unique due to the presence of the difluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications where these properties are advantageous.
Biological Activity
The compound 2-(cyclopentyloxy)-N-(3-(difluoromethoxy)phenyl)isonicotinamide , with the CAS number 2034272-45-0, is a novel aromatic amide derivative characterized by its unique structural features, including a pyridine ring and a cyclopentyloxy group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties.
Molecular Structure:
- Molecular Formula: C18H18F2N2O3
- Molecular Weight: 348.3 g/mol
Property | Value |
---|---|
Molecular Formula | C18H18F2N2O3 |
Molecular Weight | 348.3 g/mol |
CAS Number | 2034272-45-0 |
Anti-inflammatory Effects
Recent studies have demonstrated that compounds similar to This compound exhibit significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. For instance, related compounds have shown the ability to reduce tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-stimulated macrophages, which is crucial for managing inflammatory diseases.
Anticancer Potential
The compound's structural similarity to other known anticancer agents suggests potential efficacy in cancer treatment. Research indicates that derivatives of isonicotinamide can induce apoptosis in cancer cells and inhibit cell proliferation. A case study involving a structurally related compound demonstrated a marked reduction in cell viability in various cancer cell lines, suggesting that This compound may possess similar properties.
The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in inflammatory and cancer pathways. The inhibition of phosphodiesterase (PDE) enzymes has been identified as a critical mechanism through which these compounds exert their effects, leading to increased intracellular cAMP levels and subsequent downregulation of inflammatory mediators.
Study 1: Inhibition of TNF-α Production
In vitro studies have shown that This compound can significantly inhibit TNF-α production in LPS-stimulated RAW264.7 cells. This effect was measured using enzyme-linked immunosorbent assay (ELISA), demonstrating an IC50 value comparable to other established PDE inhibitors.
Study 2: Antitumor Activity
A preliminary investigation into the antitumor efficacy of this compound revealed that it can induce apoptosis in human cancer cell lines. Cell viability assays indicated a dose-dependent decrease in cell survival, with significant effects observed at concentrations similar to those used for other known anticancer drugs.
Comparative Analysis of Related Compounds
Compound Name | Activity Type | IC50 (nM) |
---|---|---|
Roflumilast | PDE4 Inhibition | 0.84 |
Apremilast | Anti-inflammatory | 74 |
2-(cyclopentyloxy)-N-(3-(difluoromethoxy)phenyl)... | Potential Anti-inflammatory | TBD |
Properties
IUPAC Name |
2-cyclopentyloxy-N-[3-(difluoromethoxy)phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O3/c19-18(20)25-15-7-3-4-13(11-15)22-17(23)12-8-9-21-16(10-12)24-14-5-1-2-6-14/h3-4,7-11,14,18H,1-2,5-6H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZBMNMJSZYADX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)NC3=CC(=CC=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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